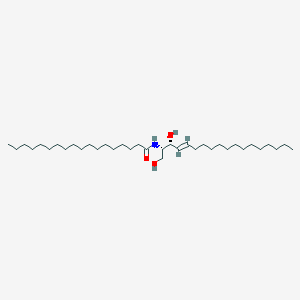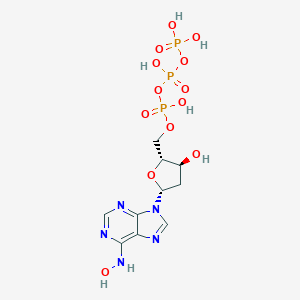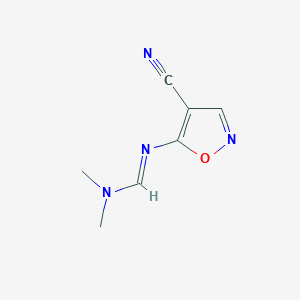
2-(1H-benzimidazol-2-ylmethoxy)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those structurally related to 2-(1H-benzimidazol-2-ylmethoxy)ethanamine, often involves condensation reactions starting from o-phenylenediamine with different diacids or activating agents. For instance, 1,2-bis(2-benzimidazolyl)ethane was synthesized using o-phenylenediamine and butane diacid under specific conditions, highlighting a method that could be adapted for synthesizing related compounds (Qian, 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which contributes to the molecule's stability and reactivity. X-ray diffraction and spectroscopic techniques, such as FT-IR and NMR, are commonly used to elucidate these structures. For example, the crystal structure and spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride provides insight into the arrangement and conformation of benzimidazole-containing compounds (Tavman & Sayil, 2013).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, depending on their functional groups and substitution patterns. Rearrangements, condensation, and complexation are common types of reactions. For instance, the rearrangement of quinoxalin-2-ones in the presence of enamines demonstrates the reactivity of compounds with benzimidazole-like structures under specific conditions (Mamedov et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of these compounds often reveals insights into their molecular packing, intermolecular interactions, and potential for forming supramolecular assemblies. For example, the study on the crystal engineering of protonated benzimidazole moieties showcases the impact of molecular conformation on the formation of crystal lattices (Matthews et al., 2003).
Scientific Research Applications
Biological and Pharmacological Properties In the realm of pharmacology and medicinal chemistry, benzimidazole derivatives have drawn significant attention due to their broad spectrum of biological and pharmacological properties. This interest is largely due to their structural resemblance to the naturally occurring nitrogenous base, purine. They exhibit anticancer properties through various mechanisms such as intercalation, acting as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The substituents in these derivatives play a crucial role in determining their potency and selectivity (Akhtar et al., 2019).
Agricultural and Veterinary Applications Benzimidazoles are not only significant in medicinal chemistry but also have widespread applications in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Their mode of action as specific inhibitors of microtubule assembly by binding to tubulin molecules has been a subject of extensive research. This knowledge has been instrumental in using these compounds as tools to study fungal cell biology, molecular genetics, and the organization and function of microtubules (Davidse, 1986).
Therapeutic Potential The therapeutic potential of benzimidazole derivatives is vast and continues to be a significant area of research. These compounds, due to their diverse pharmacological properties, serve as a core structure in the development of new therapeutic agents. They have been actively used in designing drugs for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The ongoing research aims to understand the synthesis and role of these compounds in treating various diseases, making them crucial in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation. Handle with care.
- Storage : Store as a combustible solid (WGK 3).
Future Directions
Research avenues for this compound include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Derivatives : Explore modifications to enhance its properties.
- Toxicology : Assess its safety profile and potential hazards.
Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQGKTIURXPVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405804 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
CAS RN |
102196-38-3 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)


![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)


![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
